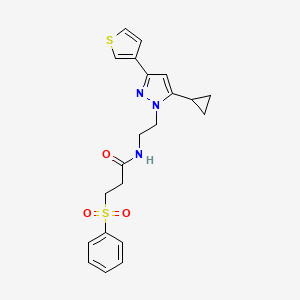

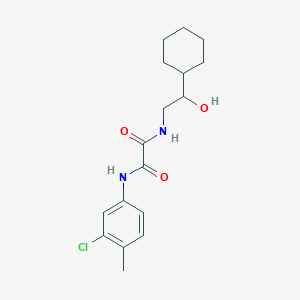

![molecular formula C21H18FN3O3 B2696809 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326909-36-7](/img/structure/B2696809.png)

2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DFH-055, is a novel pyrazolo[1,5-a]pyrazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DFH-055 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Wissenschaftliche Forschungsanwendungen

Photophysical and Physicochemical Investigations

- Chemosensor for Metal Ion Detection : The structure, confirmed by spectroscopic techniques, demonstrates positive solvatochromism in different solvents, making it a potential probe for determining critical micelle concentration of surfactants like CTAB and SDS. Additionally, it serves as a fluorescent chemosensor for Fe3+ ion detection in solution, showcasing its utility in metal ion sensing applications (Khan, 2020).

Synthesis and Catalysis

- Synthesis of Antitumor Agents : This compound is pivotal in the synthesis of PMX 610, a benzothiazole derivative with potent antitumor properties. Utilizing copper(II)-chelated pyrazole functionalized SBA-15 mesoporous silica as a catalyst, this process highlights its significance in the synthesis of medically relevant compounds (Mondal et al., 2014).

Antitumor Activities

- Targeting Cancer Cell Lines : Compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648) has been synthesized and found to possess exceptionally potent antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer. This underscores its potential as a key agent in cancer therapeutics (Mortimer et al., 2006).

Bioactivation and Drug Interaction

- Interaction with Cytochrome P450s : The compound shows interaction with cytochrome P450s, suggesting its role in bioactivation and possible involvement in cell toxicity. This interaction is crucial for understanding the drug metabolism and potential side effects (Wang & Guengerich, 2012).

Antimicrobial Activity

- Potential Antimicrobial Agent : Fluorine-containing derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Gadakh et al., 2010).

Electrochemical Properties

- Study in Ionic Liquids : The electrochemical properties of fluorinated substrates related to this compound have been investigated in ionic liquids, providing insights into sustainable methods of obtaining various pyrazolotriazoles, important for green chemistry applications (Costea et al., 2014).

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-27-19-8-5-15(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIUHKURWXNBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

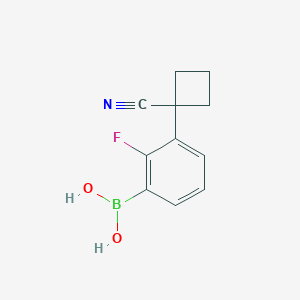

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2696728.png)

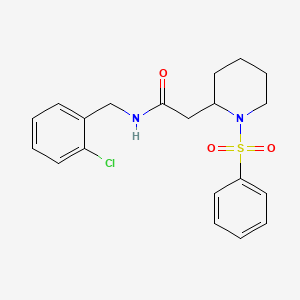

![4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2696729.png)

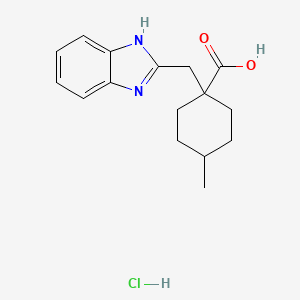

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2696731.png)

![N-cycloheptyl-3-{[1,3-dimethyl-2,6-dioxo-9-(2-phenylethyl)-2,3,6,9-tetrahydro-1H-purin-8-yl]thio}propanamide](/img/structure/B2696733.png)

![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B2696739.png)

![5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B2696742.png)